PEG10 Linker Length Enables GSPT1 Degradation Activity in PROTACs Where PEG2 Fails
In a systematic study of Retro-2-based PROTACs, linker length was shown to be a critical determinant of degradation activity. The study directly compared PROTACs synthesized with variable-length PEG linkers (PEG2, PEG4, PEG6, PEG8, and PEG10) while keeping the E3 ligase ligand and target warhead constant [1]. PROTACs containing the PEG10 linker induced degradation of the translation termination factor GSPT1, whereas the PEG2-containing analogs failed to degrade the target protein [1]. This demonstrates that for certain protein targets, a longer PEG spacer (e.g., PEG10) is necessary to achieve the productive ternary complex geometry required for ubiquitination and subsequent proteasomal degradation [1].
| Evidence Dimension | GSPT1 protein degradation activity in PROTAC assay |
|---|---|
| Target Compound Data | Active: Induces GSPT1 degradation |
| Comparator Or Baseline | Azido-PEG2 analog: Inactive; fails to induce GSPT1 degradation |
| Quantified Difference | Qualitative difference (active vs. inactive) in cellular degradation assay |
| Conditions | Retro-2.1-based PROTACs with CRBN ligand; cellular GSPT1 degradation assay |
Why This Matters
This provides empirical evidence that PEG10 length is not an arbitrary choice; it can be a functional requirement for achieving biological activity in PROTAC development, directly impacting project success.
- [1] Journaux, A., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 284, 117090. View Source
